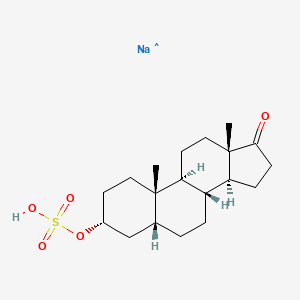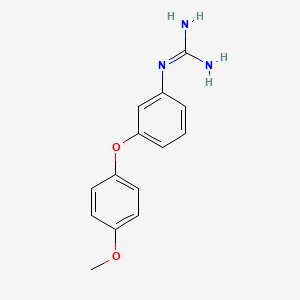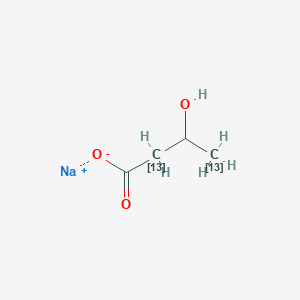
Sodium DL-3-hydroxybutyrate-2,4-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium DL-3-hydroxybutyrate-2,4-13C2 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are isotopically labeled with carbon-13. This compound is often used in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium DL-3-hydroxybutyrate-2,4-13C2 typically involves the isotopic labeling of the precursor moleculesThe final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Sodium DL-3-hydroxybutyrate-2,4-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to acetoacetate.
Reduction: It can be reduced to butyrate.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted butyrates depending on the reagent used.
Scientific Research Applications
Sodium DL-3-hydroxybutyrate-2,4-13C2 is widely used in scientific research, including:
Chemistry: Used as a standard in NMR spectroscopy for studying metabolic pathways.
Biology: Employed in metabolic studies to trace the fate of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.
Industry: Used in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of Sodium DL-3-hydroxybutyrate-2,4-13C2 involves its metabolism into acetoacetate and butyrate, which are key intermediates in energy production. The labeled carbon atoms allow researchers to trace these metabolic pathways using NMR spectroscopy. The compound interacts with various enzymes and metabolic pathways, providing insights into cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- Sodium DL-3-hydroxybutyrate-1,3-13C2
- Sodium DL-3-hydroxybutyrate-4-13C
- Sodium D-3-hydroxybutyrate-2,4-13C2
- Sodium DL-3-hydroxybutyrate-13C4
Uniqueness
Sodium DL-3-hydroxybutyrate-2,4-13C2 is unique due to its specific isotopic labeling at positions 2 and 4, which provides distinct advantages in metabolic tracing studies. This specific labeling allows for more precise tracking of metabolic pathways compared to other similar compounds .
Properties
CAS No. |
287389-35-9 |
|---|---|
Molecular Formula |
C4H7NaO3 |
Molecular Weight |
128.07 g/mol |
IUPAC Name |
sodium;3-hydroxy(2,4-13C2)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1; |
InChI Key |
NBPUSGBJDWCHKC-AWQJXPNKSA-M |
SMILES |
CC(CC(=O)[O-])O.[Na+] |
Isomeric SMILES |
[13CH3]C([13CH2]C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


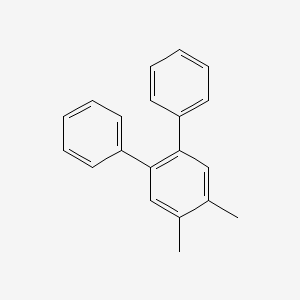
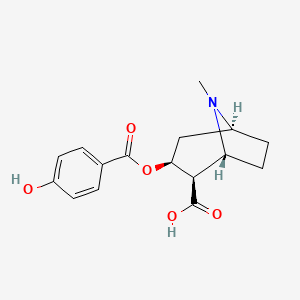
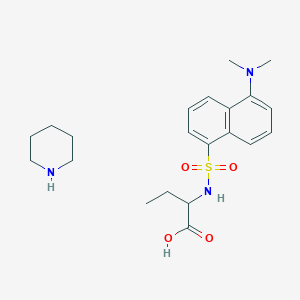

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)
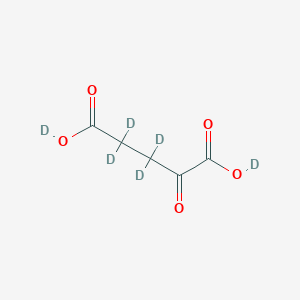

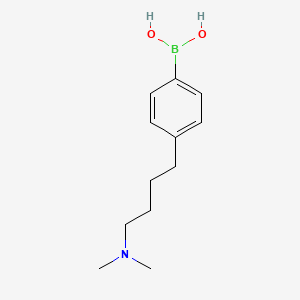
![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
